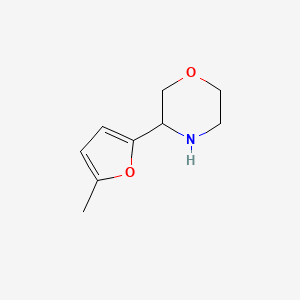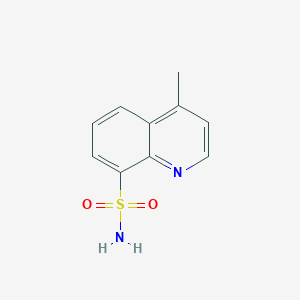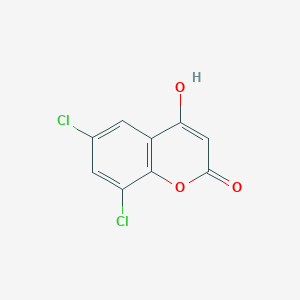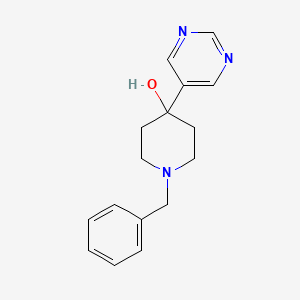![molecular formula C10H10F3NO3 B1464144 Methyl 3-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]propanoate CAS No. 1281936-66-0](/img/structure/B1464144.png)
Methyl 3-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]propanoate
Übersicht
Beschreibung
“Methyl 3-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]propanoate” is a chemical compound with the CAS Number: 1281936-66-0 . It has a molecular weight of 249.19 . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 3- (2-oxo-5- (trifluoromethyl)-1 (2H)-pyridinyl)propanoate . The InChI code for this compound is 1S/C10H10F3NO3/c1-17-9 (16)4-5-14-6-7 (10 (11,12)13)2-3-8 (14)15/h2-3,6H,4-5H2,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 249.19 . The InChI key for this compound is VPCZQFAIFRDULS-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding Studies
Studies on related dihydropyridin derivatives reveal insights into hydrogen bonding interactions. For instance, research on 1-ethyl-2-methyl-4-oxo-1,4-dihydro-pyridin-3-yloxyethanoic acid demonstrates hydrogen bonding's role in structural stabilization, highlighting the significance of intramolecular interactions for chemical stability and reactivity (Dobbin et al., 1993).
Synthesis and Structural Analysis
The synthesis and structural analysis of uracil derivatives, akin to the compound , have been extensively studied. For example, the synthesis of two uracil derivatives and their characterization through X-ray diffraction offers valuable insights into the molecular arrangement and potential interaction with biological molecules (Yao et al., 2013).
Reaction with Nucleophiles
Research on the reactions of related methyl trifluoromethyl derivatives with nucleophiles has led to the formation of various acyclic and heterocyclic compounds, showcasing the versatility of these molecules in organic synthesis and potential for creating pharmacologically relevant structures (Sokolov & Aksinenko, 2010).
Heterocyclic Compound Synthesis
The development of methods for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates demonstrates the potential of these compounds in generating diverse molecular architectures, crucial for drug development and materials science (Zanakhov et al., 2022).
Crystal Structure and Binding Studies
Investigations into the crystal structure and potential DNA binding of uracil derivatives further emphasize the significance of structural analysis in understanding the interaction of these compounds with biological targets, which is crucial for the design of therapeutically active molecules (Liu et al., 2014).
Eigenschaften
IUPAC Name |
methyl 3-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-17-9(16)4-5-14-6-7(10(11,12)13)2-3-8(14)15/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCZQFAIFRDULS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=C(C=CC1=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B1464061.png)
![N-(2,5-difluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1464063.png)
![1-[(6-methoxypyridin-3-yl)methyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B1464064.png)
![1-Chloro-2-[difluoro(phenyl)methyl]benzene](/img/structure/B1464065.png)





![1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride](/img/structure/B1464076.png)
![3-[4-(3-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride](/img/structure/B1464078.png)
![1-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]carbonyl}cyclopropanecarboxylic acid](/img/structure/B1464080.png)

![Methyl 2-[4-(1,3-benzodioxol-5-yl)-2-formylphenoxy]acetate](/img/structure/B1464084.png)